Boscalid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in n-heptane, <10 g/L, 20 °C

Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C

Synonyms

Canonical SMILES

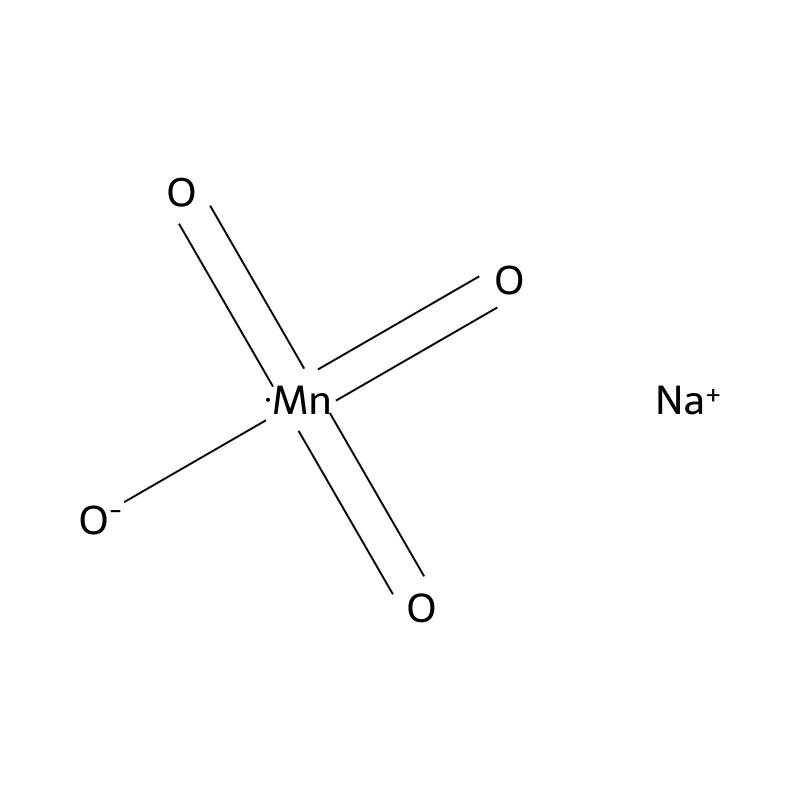

Boscalid mode of action succinate dehydrogenase inhibitor

Molecular Mechanism and Resistance

Boscalid specifically inhibits succinate dehydrogenase, a key enzyme complex embedded in the inner mitochondrial membrane. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons directly to ubiquinone in the respiratory chain [1]. By binding at the Q-site, this compound prevents ubiquinone from accepting electrons, which cripples both cellular respiration and energy production, leading to fungal cell death [1] [2].

The following diagram illustrates this mechanism and the subsequent development of resistance.

This compound inhibits SDH, and resistance arises from target-site mutations.

Prolonged use of this compound can select for resistant fungal strains. The primary mechanism involves point mutations in the genes encoding the SDH enzyme subunits, particularly SdhB, which alter the binding site and reduce this compound's affinity [3] [4].

- Common Mutations: A well-documented mutation is the H243Y substitution in the SdhB subunit (iron-sulfur protein) of Penicillium digitatum [3]. Another reported mutation is B-V58A in Sclerotinia sclerotiorum [4].

- Lack of Cross-Resistance: Importantly, these mutations can confer specific resistance to SDHIs. Studies show significant cross-resistance between this compound and carboxin, but not with fungicides from different classes like fludioxonil or prochloraz [3].

Experimental Protocols for Efficacy and Resistance

In Vitro Fungicide Sensitivity Assay

This standard method determines the concentration that inhibits 50% of mycelial growth (EC₅₀).

- Procedure [4]:

- Preparation of Media: Prepare potato dextrose agar (PDA) plates amended with a series of this compound concentrations (e.g., 0.001 to 10 µg/mL) and a non-amended control.

- Fungal Inoculation: Transfer mycelial plugs from the edge of actively growing cultures of the target fungus to the center of each plate.

- Incubation and Measurement: Incubate plates at the optimal temperature for the fungus until the mycelium on the control plate nearly covers the entire plate. Measure the diameter of mycelial growth in two perpendicular directions.

- Data Analysis: Calculate the inhibition rate and use statistical software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Molecular Detection of Resistance Mutations

Monitoring resistance involves sequencing the SDH genes from resistant isolates.

- Procedure [3] [4]:

- DNA Extraction: Extract genomic DNA from the mycelium of fungicide-resistant and sensitive (control) fungal isolates.

- PCR Amplification: Design primers to amplify the genes encoding the SdhB, SdhC, and SdhD subunits. Perform PCR.

- DNA Sequencing: Sequence the purified PCR products and align the nucleotide and deduced amino acid sequences with those from sensitive reference strains using sequence analysis software.

- Variant Analysis: Identify single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

In Vivo Protective Efficacy Assay

This evaluates fungicide performance on live plants.

- Procedure [5]:

- Plant Cultivation: Grow test plants (e.g., rice or oilseed rape) under controlled conditions.

- Fungicide Application: Spray the plants with the test fungicide (e.g., this compound or a new candidate) at specified concentrations. Include an untreated control group.

- Pathogen Challenge: Inoculate treated plants with a spore suspension of the target pathogen (e.g., Rhizoctonia solani).

- Disease Assessment: Maintain plants in a humid environment to promote disease development. After the symptoms appear on control plants, assess the disease severity or lesion area. Calculate the protective efficacy as a percentage compared to the control.

Quantitative Activity Data

The table below compiles experimental data on the fungicidal activity of this compound and next-generation SDHI derivatives from recent studies, providing a quantitative comparison for researchers.

| Compound | Target Fungus | EC₅₀ / IC₅₀ Value | Experimental Context | Citation |

|---|---|---|---|---|

| This compound | Sclerotinia sclerotiorum | 0.51 μg/mL | In vitro, baseline sensitivity [6] | |

| Compound 5i (Novel SDHI) | Sclerotinia sclerotiorum | 0.73 μg/mL | In vitro [6] | |

| Compound 5i (Novel SDHI) | Rhizoctonia cerealis | 4.61 μg/mL | In vitro; fluxapyroxad EC₅₀ = 16.99 μg/mL [6] | |

| Compound 5i (Novel SDHI) | Puccinia sorghi | 100% inhibition at 50 μg/mL | In vivo; this compound showed 70% inhibition [6] | |

| This compound | Penicillium digitatum (Resistant Mutants) | >1000 μg/mL | In vitro; UV-induced mutants [3] | |

| Compound B24 (β-ketonitrile) | Rhizoctonia solani | 0.096 μg/mL | In vitro [5] | |

| Compound B29 (β-ketonitrile) | Sclerotinia sclerotiorum | 0.072 μg/mL | In vitro [5] |

Safety and Environmental Profile

While this compound has low acute toxicity [1], its environmental persistence and potential effects on non-target organisms require consideration.

- Environmental Persistence: this compound is very persistent in field conditions. Its half-life in soil can be up to 48.13 days, and the presence of other contaminants like antibiotics can further inhibit its degradation [2].

- Effects on Non-Target Organisms: Studies indicate this compound can cause oxidative stress and metabolic disorders in earthworms [2]. It can also affect the development of zebrafish larvae, impacting vision and the nervous system [2].

- Synergistic Activation with Other Pollutants: Research suggests this compound can act as a ligand for the constitutive androstane receptor (CAR). In combination with an RXR agonist, it can lead to synergistic activation, potentially contributing to liver steatosis (fatty liver disease) in mice [7].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Co-exposure to this compound and amoxicillin inhibited the ... [sciencedirect.com]

- 3. Risk and molecular mechanisms for this compound resistance in Penicillium... [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring and molecular mechanism resistance of... of this compound [link.springer.com]

- 5. Structure-based molecular design of fungicidal β-ketonitrile ... [sciencedirect.com]

- 6. Synthesis and Biological Activity of Novel Succinate ... [pubmed.ncbi.nlm.nih.gov]

- 7. Steatosis and Metabolic Disorders Associated with ... [mdpi.com]

what is Boscalid fungicide

Mechanism of Action

Boscalid is a systemic fungicide that inhibits spore germination, germ tube elongation, and other fungal growth stages [1]. Its specific biochemical action is as follows:

This compound binds to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, which is part of the mitochondrial electron transport chain (Complex II) [2]. By occupying this site, it blocks the reduction of ubiquinone, disrupting both the electron transport chain and the tricarboxylic acid (Krebs) cycle. This leads to a severe reduction in cellular energy (ATP) production, ultimately inhibiting fungal growth and development [1].

Applications and Usage

This compound controls a wide range of fungal diseases across numerous crops [1] [2]. It is a foliar-applied fungicide with preventive and some therapeutic properties, offering good rainfastness and persistence [1].

| Category | Details |

|---|---|

| Target Crops | Fruits (grapes, strawberries, cherries, stone fruits), vegetables, oilseed rape, cereals, turf, and ornamentals [1] [2] [3]. |

| Target Diseases | Gray mold (Botrytis cinerea), powdery mildew, sclerotinia rot (e.g., Sclerotinia sclerotiorum), brown patch, dollar spot, leaf spots (e.g., Alternaria spp.), and many others [1] [2] [4]. |

| Formulations | Sold as single-active products (e.g., Endura) and in pre-mixed formulations, most commonly with pyraclostrobin (a QoI fungicide, FRAC Group 11) [1] [2] [5]. |

Resistance and Management

Fungi can develop resistance to SDHI fungicides like this compound through point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, SdhD) [6] [7] [8]. Key management strategies include [5]:

- Rotation: Rotate this compound with fungicides from different FRAC groups (e.g., Group 3, 11).

- Mixtures: Use pre-mixed products with multiple modes of action (e.g., this compound + pyraclostrobin).

- Application Limits: Limit to 2-3 applications per crop cycle.

- Monitoring: Conduct pre- and post-application resistance monitoring.

Toxicology and Ecotoxicology

- Mammalian Toxicity: Low acute toxicity (rat oral LD₅₀ > 5,000 mg/kg). Not mutagenic, teratogenic, or carcinogenic in studies. ADI established at 0.04 mg/kg bw [1].

- Ecotoxicology: Moderately toxic to fish and some aquatic organisms. Poses risks to honeybees upon exposure. It is very persistent in the environment [1] [2] [3].

Experimental Protocols

For researchers studying this compound, common methodologies include sensitivity monitoring and resistance mechanism investigation. The following workflow is adapted from recent studies [6] [7]:

References

- 1. 188425-85-6 | CAS DataBase [chemicalbook.com]

- 2. This compound [en.wikipedia.org]

- 3. Dissipation behavior and dietary risk assessment of ... [sciencedirect.com]

- 4. This compound fungicide [clesens.com]

- 5. This compound Fungicide Resistance Management Strategies [cnagrochem.com]

- 6. Resistance to the SDHI Fungicides this compound and Fluopyram in ... [pmc.ncbi.nlm.nih.gov]

- 7. Resistance of Alternaria spp. Causing Strawberry Black ... [mdpi.com]

- 8. Risk and molecular mechanisms for this compound resistance in ... [sciencedirect.com]

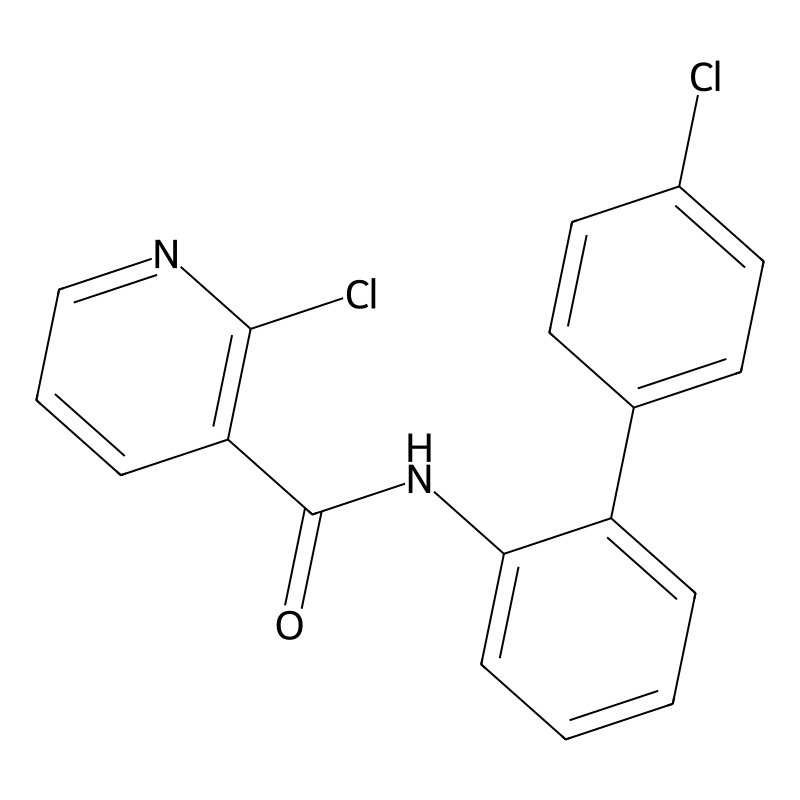

Boscalid environmental fate and persistence

Fundamental Properties of Boscalid

The table below outlines the key physicochemical properties that govern this compound's environmental behavior [1].

| Property | Value / Description |

|---|---|

| Chemical Name | 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide |

| IUPAC Name | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide |

| CAS RN | 188425-85-6 |

| Molecular Formula | C₁₈H₁₂Cl₂N₂O |

| Mode of Action | Succinate Dehydrogenase Inhibitor (FRAC Group 7) |

| Water Solubility (at 20°C, pH 7) | 4.6 mg/L |

| Octanol-Water Partition Coefficient (log P) | 2.96 |

| Melting Point | 140 °C |

Environmental Persistence and Degradation Data

This compound is characterized by its high persistence in the environment, though its observed half-life can vary significantly depending on conditions. The following table summarizes dissipation and degradation half-lives from various studies.

| Matrix / Condition | Half-Life (DT₅₀) | Key Context & Notes |

|---|---|---|

| Sandy Soil (Field) | 104 - 224 days | Actual field measurement; much faster than lab expectations [2]. |

| Soil (Lab, 20°C) | 484.4 days | Laboratory condition value from PPDB; represents a high-end persistence [3]. |

| Soil (Repeated Treatment) | 31.5 - 180.1 days | Degradation rate decreased with increased treatment frequency and concentration [3]. |

| Table Grapes (Field) | 3.32 - 6.42 days | Dissipation on the crop commodity; follows first- and second-order kinetics [4]. |

| Water-Sediment System | Very persistent | Classified as persistent in water and sediment; can lead to contamination of water bodies [1]. |

Degradation Pathways and Metabolites

This compound undergoes transformation in the environment through both abiotic and biotic processes.

A generalized pathway for the environmental degradation of this compound, based on identified metabolites and transformation products.

- Abiotic Degradation: Photolysis is a key abiotic process. One identified pathway involves the loss of a chlorine atom from the biphenyl ring, leading to a transformation product with the formula C18H13N2OCl [5].

- Biotic Degradation (Microbial): Microbial action in soil is a major route for this compound breakdown. Key biodegradation intermediates include [5]:

- Metabolite resulting from the loss of a chlorine atom from the pyridine ring (C18H14N2O).

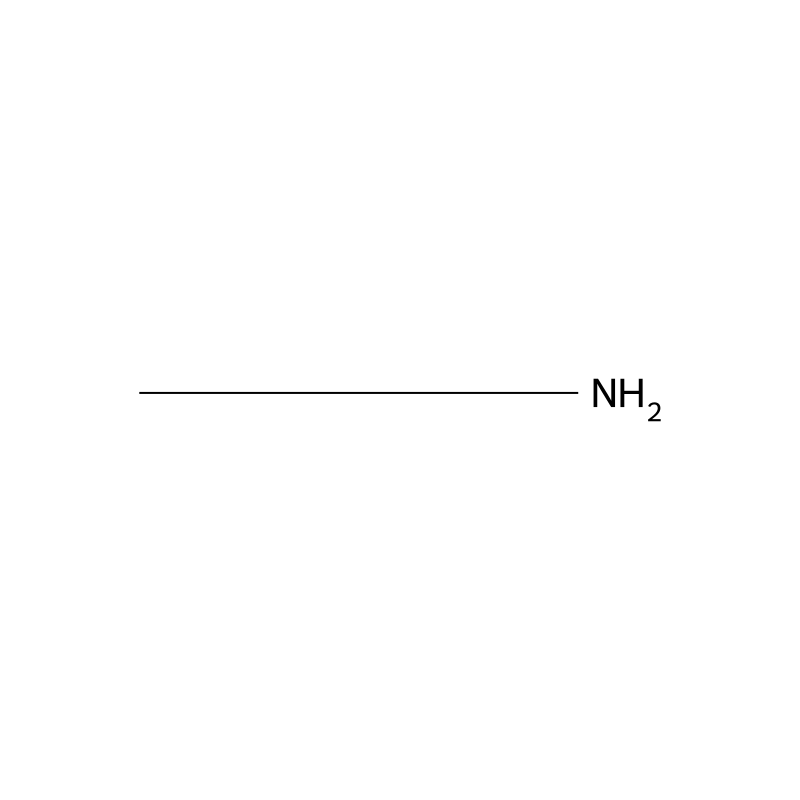

- Formation of 4'-Chloro-2-aminobiphenyl (C12H10ClN), indicating cleavage of the molecule.

- Further transformation can lead to 4-Chlorobenzoic Acid, which has been modeled as a major transformation product in catchment studies [6].

Key Experimental Protocols

For researchers looking to replicate or build upon existing studies, here are summaries of key methodologies.

Soil Microbial Community Analysis After Repeated this compound Exposure [3]

- Experimental Design: Soil samples with no prior this compound history are treated with this compound at multiple concentrations (e.g., 3, 6, and 15 mg/kg, simulating recommended to 5-fold doses). This treatment is repeated multiple times (e.g., four times) with a 30-day interval between each.

- Dissipation Measurement: this compound residues in soil are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The degradation half-life is calculated from the residue data over time.

- Microbial Community Assessment: Soil microbial DNA is extracted and sequenced (e.g., 16S rRNA for bacteria, ITS for fungi). Bioinformatics tools are then used to analyze diversity, composition, and co-occurrence network complexity of the microbial community.

Bacterial Biodegradation of this compound [5]

- Isolation of Degraders: Bacterial strains are isolated from pesticide-contaminated soil using enrichment culture techniques in a minimal medium with this compound as the sole carbon source.

- Biodegradation Assay: Selected bacterial isolates are inoculated into a minimal medium containing a known concentration of this compound. Flasks are incubated under shaking conditions to ensure aeration.

- Kinetic Analysis: Samples are taken at regular intervals. Bacterial growth is monitored by measuring optical density (OD), while the residual concentration of this compound is quantified using HPLC-UV. Degradation intermediates are identified using liquid chromatography-mass spectrometry (LC-MS).

Sorption Kinetics in Soil [7]

- Soil Characterization: A set of soil samples with varying physicochemical properties (texture, pH, organic carbon, carbonate, iron oxide content) is collected and analyzed.

- Batch Sorption Experiment: A known concentration of this compound solution is added to soil samples in centrifuge tubes. The tubes are shaken for different time intervals to establish sorption kinetics.

- Analysis and Modeling: The tubes are centrifuged, and the concentration of this compound in the supernatant is measured (e.g., via HPLC). The data is then fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the sorption behavior.

Environmental Implications and Risk Assessment

- Impacts on Soil Health: Repeated applications of this compound can alter the structure of the soil microbial community. While microbial diversity might be initially inhibited, it can show an inhibition-recovery trend; however, the community composition is shifted, and the complexity of the microbial network is reduced [3].

- Ecotoxicity: this compound is reported to be moderately toxic to a range of non-target organisms. It has been shown to cause mitochondrial dysfunction in human cell lines [8] and is toxic to aquatic organisms like zebrafish [9] [1].

- Mobility and Water Contamination: Due to its persistence, this compound has been frequently detected in surface water and groundwater. Its mobility is higher in sandy soils with low organic matter, posing a risk of contaminating water bodies via runoff and leaching [7] [6].

- Dietary Risk: Studies on crops like watermelon and table grapes indicate that when used according to Good Agricultural Practices (GAP), the dietary risk from this compound residues is low for consumers. The risk quotients (RQs) are typically well below 100% [4] [9].

References

- 1. This compound (Ref: BAS 510F) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Field scale this compound residues and dissipation half-life estimation in... [pubmed.ncbi.nlm.nih.gov]

- 3. Environmental Pollution [sciencedirect.com]

- 4. Dissipation Kinetics and Dietary Risk Assessment of ... [mdpi.com]

- 5. Evaluation of three novel soil bacterial strains for efficient ... [pubmed.ncbi.nlm.nih.gov]

- 6. Simulation of the fate of this compound and its transformation product 4 ... [ui.adsabs.harvard.edu]

- 7. An insight into the sorption kinetics of this compound onto soils [sciencedirect.com]

- 8. The Short-Term Exposure to SDHI Fungicides this compound ... [pmc.ncbi.nlm.nih.gov]

- 9. Dissipation Residue Behaviors and Dietary Risk Assessment ... [pmc.ncbi.nlm.nih.gov]

Known Metabolites of Boscalid in Rats

The table below summarizes the boscalid metabolites identified in a study that, while focused on honeybees, was informed by earlier rat metabolism studies [1].

| Metabolite | Key Transformation Step | Location of Modification |

|---|---|---|

| Metabolite A | Monohydroxylation | Pyridine ring |

| Metabolite B | Monohydroxylation | Phenyl ring |

| Metabolite C | Dihydroxylation | Not specified |

| Metabolite D | Dechlorination | Pyridine ring |

| Metabolite E | O-Demethylation | Not specified |

Based on this information, the following diagram illustrates the proposed metabolic pathway of this compound in rats. Please note that the exact sequence of these reactions is not fully detailed in the available literature.

Proposed this compound metabolic pathway in rats based on identified metabolites [1].

Experimental Protocol for Metabolite Identification

The methodology for identifying these metabolites can be complex. The following table outlines the general protocol, which is adapted from advanced analytical techniques used in similar studies [1].

| Step | Description | Key Parameters & Purpose |

|---|---|---|

| 1. In Vivo Dosing | Live rats are administered a known dose of this compound. | Enables study of biotransformation in a whole organism. |

| 2. Sample Collection | Biological matrices (e.g., liver, excreta) are collected after a defined period. | Captures the parent compound and its metabolites. |

| 3. Sample Prep | Tissue homogenization followed by solid-phase extraction (SPE). | Isolates and concentrates analytes from the complex biological matrix. |

| 4. Analysis (Screening) | UHPLC coupled to a Quadrupole Time-of-Flight (QqToF) mass spectrometer. | Determines the accurate mass of metabolites; proposes molecular formulas and identifies potential metabolites via fragmentation (MS/MS). |

| 5. Analysis (Quantification) | UHPLC coupled to a triple quadrupole (QqQ) mass spectrometer. | Provides highly selective and sensitive quantification of the identified metabolites. |

| 6. Metabolite Confirmation | Comparison of analytical data (retention time, mass spectrum) with synthesized authentic standards. | Unambiguous confirmation of metabolite identity. |

Important Limitations and Context

When interpreting this data, please consider the following critical points:

- Indirect Data Source: The specific quantitative data (e.g., relative abundance of each metabolite) from the original rat studies is not provided in the searched results [1].

- Enzyme Specificity: The specific cytochrome P450 (CYP) or other enzymes responsible for these transformations in rats were not identified in the available sources.

- Species Difference: A 2023 study highlighted a significant species difference, finding that this compound increased thyroxin-glucuronidation in rat hepatocytes but not in human hepatocytes [2]. This underscores that rat metabolic data may not directly translate to humans.

References

Boscalid soil microbial community effects

Experimental Insights & Methodologies

The effects of boscalid are highly dependent on experimental conditions. Key methodological considerations from the research include:

- Exposure Regime: Repeated applications delay this compound degradation and exacerbate its effects on the microbial community compared to single exposures [1].

- Test Duration: Standard 28-day tests (like OECD 216) may fail to detect long-term ecological effects. Studies extending to 56 days revealed impacts on

phoNgene abundance and phosphatase activity that were not apparent earlier [2]. - Analysis Method: Functional gene quantification (

nifH,amoA,phoN, etc.) is a more sensitive bioindicator for detecting pesticide impact compared to traditional tests that measure nitrate concentration alone [2].

The following diagram illustrates a generalized experimental workflow for assessing this compound's impact on soil microbiomes, integrating the methodologies from the cited studies.

Experimental workflow for assessing this compound's impact on soil microbiomes.

Potential for Bioremediation

Given the persistence of this compound (with degradation half-lives ranging from 31.5 to 180.1 days [1]), bioremediation using specific bacterial strains is a promising area of research. Studies have successfully isolated bacteria capable of using this compound as a carbon and energy source.

The table below lists identified bacterial strains with demonstrated this compound-biodegrading capabilities.

| Bacterial Strain | Isolation Source | Key Findings |

|---|---|---|

| Lysinibacillus boronitolerans | Pesticide-contaminated agricultural soil [3] | Showed a linear relationship between bacterial growth and biodegradation rate [3]. |

| Peribacillus muralis | Pesticide-contaminated agricultural soil [3] | Lag phase in this compound-amended medium was ~3x longer than in nutrient broth [3]. |

| Bacillus simplex | Pesticide-contaminated agricultural soil [3] | Confirmed ability to utilize this compound as a sole carbon source [3]. |

| Sphingomonas spp. | Greenhouse soils repeatedly exposed to this compound [1] | Relative abundance stimulated by this compound presence; a known degrader of xenobiotics [1]. |

References

Boscalid Bioaccumulation in Earthworms: Mechanisms, Assessment, and Ecological Implications

Introduction to Boscalid and Its Environmental Relevance

This compound (2-chloro-N-[4'-chlorobiphenyl-2-yl]nicotinamide) is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agricultural systems for controlling various plant pathogenic fungi. As a systemic fungicide, this compound inhibits spore germination, germ tube elongation, mycelial growth, and sporulation by binding to the ubiquinone binding site of the SDH enzyme, thereby blocking the tricarboxylic acid (TCA) cycle at the succinate to fumarate reaction and causing respiratory depression in target fungi [1]. The extensive application of this compound in agricultural production has led to its pervasive detection in environmental matrices, with concentrations reaching 4.5 mg/kg in Chinese farmland soils and 2-3 μg/L in United States surface water and groundwater [1]. These residue levels raise significant concerns about potential ecological risks, particularly for soil-dwelling organisms like earthworms that play crucial roles as ecosystem engineers in terrestrial environments.

The bioaccumulation potential of this compound in earthworms represents a critical research focus due to its environmental persistence and the functional importance of earthworms in soil ecosystems. Earthworms, particularly the species Eisenia fetida, are widely used as model organisms in environmental risk assessment of contaminated soils because of their sensitivity to pollutants, ecological significance in soil formation and nutrient cycling, and standardized testing methodologies [1] [2]. This technical guide comprehensively examines the bioaccumulation dynamics of this compound in earthworms, detailing quantitative bioaccumulation factors, elucidating underlying physiological and biochemical mechanisms, presenting standardized experimental protocols for assessment, and discussing ecological implications under both single and co-exposure scenarios.

Quantitative Bioaccumulation Data

The bioaccumulation behavior of this compound in earthworms has been quantitatively characterized under various exposure scenarios, with particular emphasis on the influence of co-occurring pollutants such as antibiotics. The following table summarizes key bioaccumulation parameters derived from experimental studies:

Table 1: Bioaccumulation Parameters of this compound in Earthworms

| Parameter | Single Exposure | Co-exposure with Amoxicillin | Experimental Conditions |

|---|---|---|---|

| Bioaccumulation Factor (BCF) | 1.32 ± 0.15 [3] | 2.21 ± 0.24 [3] | 10 mg/kg this compound, 14-day exposure |

| Soil Degradation Half-life | 12.3 ± 1.2 days [3] | 18.6 ± 1.8 days [3] | Laboratory soil microcosms |

| Tissue Concentration Range | 1.2-3.5 mg/kg wet weight [3] | Significantly increased [4] | 10-100 mg/kg soil, 14 days |

| Earthworm Mortality | Baseline | Increased by 38.5% [3] | 30 mg/kg this compound + 10 mg/kg amoxicillin |

The significant increase in bioaccumulation factor under co-exposure conditions (67% enhancement) demonstrates a profound interaction effect between this compound and amoxicillin that substantially alters the toxicokinetic behavior of this compound in earthworms [4] [3]. This enhanced bioaccumulation correlates with extended soil persistence of this compound, as evidenced by the approximately 50% increase in degradation half-life when amoxicillin is present [3]. The prolonged residence time of this compound in soil systems increases the exposure window for earthworms and potentially other soil organisms, thereby elevating ecological risks despite application rates remaining constant.

Experimental Protocols for Bioaccumulation Assessment

Earthworm Bioaccumulation Assay

The standard experimental approach for assessing this compound bioaccumulation in earthworms follows established ecotoxicological protocols with specific modifications for fungicide exposure:

- Test Organisms: Adult Eisenia fetida earthworms (300-500 mg body weight) are acquired from commercial suppliers and acclimatized to laboratory conditions for at least 7 days prior to experimentation [3].

- Soil Preparation: Artificial soil substrate is prepared according to OECD guidelines, consisting of 70% quartz sand, 20% kaolin clay, and 10% sphagnum peat, with calcium carbonate added to adjust pH to 6.0±0.5 [1]. This compound is dissolved in acetone as a carrier solvent and thoroughly mixed with sterile soil to achieve target concentrations (typically 10-100 mg/kg dry weight), with solvent evaporation ensured before earthworm introduction [3].

- Exposure Design: Experiments include a control group (untreated soil), this compound exposure groups (varying concentrations), and co-exposure groups when examining interactive effects. For amoxicillin co-exposure studies, concentrations typically range from 5-50 mg/kg soil [3]. Soil moisture is maintained at 40% of water holding capacity, and test containers are kept under controlled conditions (20±2°C with appropriate lighting cycles) for the exposure duration (typically 14 days) [3].

- Sample Collection and Analysis: Earthworms are collected at predetermined intervals, purged in clean moist paper for 24 hours to clear gut contents, and then processed for residue analysis. This compound extraction from earthworm tissues employs accelerated solvent extraction or ultrasonic extraction with acetonitrile, followed by clean-up using solid-phase extraction and quantification via liquid chromatography with tandem mass spectrometry (LC-MS/MS) [3].

Soil Adsorption and Degradation Studies

Understanding the soil behavior of this compound provides essential context for interpreting bioaccumulation patterns:

- Adsorption Experiments: Soil samples are treated with this compound solutions of varying concentrations and shaken continuously. After equilibrium is reached, samples are centrifuged, and the supernatant is analyzed to determine the adsorption coefficient (Kd) using the difference between initial and equilibrium concentrations [1].

- Degradation Kinetics: Soil microcosms are treated with this compound at field-relevant concentrations and incubated under controlled conditions. Subsampling occurs at regular intervals (0, 1, 3, 7, 14, 21, 28 days), with this compound extracted using organic solvents and quantified via HPLC to determine degradation half-life using first-order kinetics modeling [1].

The experimental workflow for assessing this compound bioaccumulation in earthworms integrates these complementary approaches to provide a comprehensive understanding of the exposure dynamics.

Experimental workflow for this compound bioaccumulation assessment in earthworms

Mechanistic Insights into Enhanced Bioaccumulation

Co-exposure Interactions with Antibiotics

The bioaccumulation of this compound in earthworms is significantly modulated by interactions with co-occurring environmental pollutants, particularly the widely used antibiotic amoxicillin. The mechanistic basis for this enhanced bioaccumulation involves multiple interconnected pathways:

- Inhibition of this compound Degradation: Amoxicillin perturbs the soil microbial community responsible for this compound breakdown, reducing degradation rates and prolonging soil persistence. The half-life of this compound increases from approximately 12.3 days to 18.6 days when co-exposed with amoxicillin, resulting in prolonged earthworm exposure and greater accumulation potential [3].

- Intestinal Barrier Damage: Co-exposure to this compound and amoxicillin causes structural and functional impairment of the earthworm intestinal epithelium, compromising its selective permeability and facilitating increased uptake of this compound from the soil environment [4]. Histopathological examinations reveal disruption of the intestinal mucosa and damage to microvilli structures, which normally serve as a barrier to xenobiotic uptake.

- Oxidative Stress and Metabolic Disruption: The combined exposure induces significant oxidative stress in earthworm tissues, evidenced by elevated malondialdehyde (MDA) levels (2.3-fold increase) and reduced superoxide dismutase (SOD) activity (47.2% decrease) compared to controls [3]. This oxidative damage impairs cellular detoxification mechanisms and enhances this compound accumulation.

- Altered Adsorption-Desorption Dynamics: Amoxicillin increases the adsorption strength of this compound to soil particles, potentially altering its bioavailability. However, the intestinal damage in earthworms appears to outweigh this effect, resulting in net increased uptake [1].

Molecular Mechanisms of Toxicity

The toxicological consequences of this compound bioaccumulation in earthworms manifest through several biochemical pathways:

- Succinate Dehydrogenase Inhibition: While this compound specifically targets fungal SDH, it can also affect off-target organisms through inhibition of mitochondrial complex II, leading to impaired electron transport chain function and ATP depletion [1] [3].

- Metabolic Disorder: Metabolomic analyses reveal significant disturbances in earthworm metabolic profiles following this compound exposure, with alterations in energy metabolism, amino acid metabolism, and nucleotide metabolism pathways [4]. These disruptions are markedly exacerbated under co-exposure conditions with amoxicillin.

- Cellular Viability Impairment: Coelomocyte viability assays demonstrate a 25% reduction in cell viability when earthworms are exposed to both this compound (10 mg/kg soil) and amoxicillin (5 mg/kg soil) compared to single treatments, indicating synergistic cytotoxicity [3].

The following diagram illustrates the key mechanistic pathways through which co-exposure to this compound and amoxicillin enhances bioaccumulation and toxicity in earthworms:

Mechanistic pathways of enhanced this compound bioaccumulation and toxicity under co-exposure with amoxicillin

Ecological Implications and Risk Assessment

Population-Level Consequences

The enhanced bioaccumulation of this compound in earthworms under co-exposure scenarios with antibiotics translates into significant ecological consequences at population and ecosystem levels:

- Increased Mortality Rates: Co-exposure to this compound (30 mg/kg) and amoxicillin (10 mg/kg) increases earthworm mortality by 38.5% compared to this compound exposure alone [3], indicating substantial population-level risks in agricultural environments where these compounds co-occur.

- Impaired Reproductive Performance: Sublethal effects include reduced growth rates and cocoon production, which ultimately diminish population viability and recovery potential. While specific reproductive data for this compound is limited in the search results, analogous fungicides have demonstrated significant reproductive impairment in earthworms through similar mechanisms [5].

- Ecological Function Disruption: As ecosystem engineers, earthworms play vital roles in soil structure formation, organic matter decomposition, and nutrient cycling. Population declines or impaired functionality due to this compound bioaccumulation can therefore cascade through soil food webs and degrade overall soil health and productivity [2].

Risk Assessment Considerations

The ecological risk assessment of this compound must account for complex interaction effects with co-occurring pollutants:

- Field vs. Laboratory Discrepancies: Some comprehensive field studies have reported no long-term adverse effects of this compound on earthworm populations despite laboratory evidence of bioaccumulation and toxicity. A series of standardized 5-year field studies conducted in German agricultural fields detected isolated statistically significant reductions in earthworm abundance at certain time points but no consistent relationship to this compound treatment, suggesting that laboratory studies may overestimate actual field risks [2].

- Species-Specific Sensitivity: Earthworm species exhibit differential sensitivity to this compound exposure based on ecological categories (epigeic, anecic, endogeic), with epigeic species like Eisenia fetida generally showing higher sensitivity than deeper-burrowing species [5]. This ecological niche-dependent vulnerability must be considered in risk assessment frameworks.

- Context-Dependent Interactions: The magnitude of this compound-amoxicillin interaction effects varies with soil properties, climatic conditions, and agricultural management practices, introducing significant uncertainty into predictive risk modeling [4] [1].

Conclusion and Research Recommendations

The bioaccumulation of this compound in earthworms represents a significant environmental concern, particularly given the enhanced accumulation and toxicity observed under co-exposure conditions with commonly used antibiotics like amoxicillin. The increased bioaccumulation factor (from 1.32 to 2.21) and extended soil persistence (half-life increased from 12.3 to 18.6 days) demonstrate that traditional single-substance risk assessment approaches may substantially underestimate the ecological impacts of this compound in realistic agricultural scenarios where multiple contaminants coexist.

Future research should prioritize the following areas:

- Molecular Mechanisms: Elucidate the precise molecular pathways through which this compound and amoxicillin interact to disrupt intestinal barrier function and impair detoxification systems in earthworms.

- Field Validation: Conduct targeted field studies to validate laboratory-derived bioaccumulation parameters and interaction effects under realistic environmental conditions and management practices.

- Multi-Species Assessment: Expand investigation beyond Eisenia fetida to include ecologically relevant earthworm species representing different functional categories (epigeic, anecic, endogeic) to develop comprehensive risk assessment frameworks.

- Mitigation Strategies: Develop and evaluate remediation approaches for this compound-contaminated soils, including microbial bioremediation and organic amendment strategies that could reduce bioaccumulation potential.

References

- 1. Co-exposure to this compound and amoxicillin inhibited the ... [sciencedirect.com]

- 2. Holistic evaluation of long‐term earthworm field studies with a ... [pmc.ncbi.nlm.nih.gov]

- 3. | Fungal | 188425-85-6 | Invivochem this compound [invivochem.com]

- 4. Co-exposure to this compound and amoxicillin inhibited the degradation of... [pubmed.ncbi.nlm.nih.gov]

- 5. Fomesafen induced ecotoxicological responses ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Boscalid SDH Enzyme Activity Assays

Introduction to Boscalid and SDH Inhibition

This compound is a carboxamide fungicide widely used in agriculture for controlling fungal pathogens in various crops, particularly those affecting potato and tomato plants. Its primary mechanism of action involves inhibition of the succinate dehydrogenase (SDH) enzyme complex, also known as mitochondrial Complex II, which plays a crucial role in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [1] [2]. The SDH enzyme complex consists of four subunits (SDHA, SDHB, SDHC, and SDHD) that together catalyze the oxidation of succinate to fumarate in the TCA cycle while transferring electrons to ubiquinone in the respiratory chain [3] [2]. This compound specifically targets the ubiquinone binding site of the SDH complex, preventing electron transfer and thereby disrupting cellular energy production in fungal pathogens [4] [5].

The conservation of SDH structure across diverse species, from fungi to mammals, makes it an effective target for fungicides but also raises important considerations regarding species selectivity and potential off-target effects [2]. This application note provides detailed protocols for assessing this compound's inhibitory activity against SDH across different experimental systems, along with relevant applications in both agricultural and biomedical research contexts.

Fungal SDH Activity Assay Protocol

Principle and Applications

The fungal SDH activity assay measures the inhibition of succinate-dependent electron transfer in fungal pathogens, providing a key method for determining fungicidal efficacy and monitoring the development of resistance in field populations [1] [4]. This protocol is particularly relevant for pathogens such as Alternaria species causing early blight in potatoes and tomatoes, Clarireedia spp. causing dollar spot in turfgrass, and other SDHI-sensitive fungal pathogens [1] [4].

Reagents and Materials

- Fungal isolates: Pure cultures of target fungal species

- This compound stock solution: Prepare in appropriate solvent (DMSO or acetone)

- Phosphate buffer: 50 mM, pH 7.4

- Succinate substrate: 5 mM in phosphate buffer

- DCPIP: 0.2 mM 2,6-dichlorophenolindophenol in buffer

- Mitochondrial isolation buffer: 50 mM phosphate buffer with 0.25 M sucrose

- Malonate: 10 mM (specific SDH inhibitor for control assays)

Step-by-Step Procedure

Mitochondrial Preparation:

- Harvest fungal mycelia from active cultures (7-14 days old) by filtration or scraping

- Homogenize mycelia in cold phosphate buffer (pH 7.4) using a pre-chilled mortar and pestle or mechanical homogenizer

- Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove cellular debris

- Collect the supernatant and centrifuge at 12,000 × g for 20 minutes at 4°C to pellet mitochondrial fractions

- Resuspend mitochondrial pellet in isolation buffer and determine protein concentration [4]

SDH Activity Assay:

- Prepare reaction mixture containing:

- 0.2 mM DCPIP as electron acceptor

- 5 mM succinate as substrate

- Varying concentrations of this compound (0.1-10 μg/mL)

- Mitochondrial fraction (50-100 μg protein)

- Phosphate buffer to final volume

- Incubate reaction mixture at 25°C for 30 minutes

- Measure absorbance at 600 nm at regular intervals (every 5 minutes)

- Include controls without inhibitor and without substrate [4]

- Prepare reaction mixture containing:

Data Analysis:

- Calculate SDH activity as rate of DCPIP reduction (decrease in A600)

- Determine percentage inhibition relative to untreated controls

- Calculate IC50 values using nonlinear regression analysis

The experimental workflow for the fungal SDH activity assay is summarized in the following diagram:

Expected Results and Interpretation

For sensitive fungal isolates, this compound typically exhibits IC50 values in the micromolar range. For example, in Clarireedia spp., mean IC50 values of approximately 0.75 μM have been reported [4]. Resistance development is associated with mutations in SDH subunits, particularly in the ubiquinone-binding site formed by SDHB, SDHC, and SDHD subunits [1]. Isolates with EC50 values above 100 μg/mL in growth assays are generally considered resistant [1].

Mammalian Cell SDH Activity Assay

Principle and Applications

While this compound is designed as an agricultural fungicide, assessing its effects on mammalian SDH is crucial for toxicological evaluation and understanding potential off-target effects [6]. This protocol adapts the SDH activity assessment for human cell lines, particularly relevant for HepG2 liver cells, Peripheral Blood Mononuclear Cells (PBMCs), and fibroblasts, which represent likely exposure routes through systemic absorption and dermal contact [6].

Reagents and Materials

- Cell lines: HepG2, PBMCs, BJ-fibroblasts, or other relevant mammalian cells

- This compound working solution: Prepare in DMSO (final concentration ≤0.1%)

- Cell culture medium: Appropriate for each cell type

- Digitonin: 0.005% for cell permeabilization

- Succinate: 10 mM in assay buffer

- DCPIP: 0.2 mM in assay buffer

- EPR reagents: If using Electron Paramagnetic Resonance spectroscopy

- Mitochondrial superoxide probes: Mito-TEMPO-H or similar

Step-by-Step Procedure

Cell Culture and Treatment:

- Culture cells under standard conditions (37°C, 5% CO2)

- Seed cells at appropriate density (e.g., 1×10^5 cells/well for 24-well plates)

- Treat with this compound (typically 1 μM for 2 hours) or vehicle control [6]

Cell Permeabilization:

- Wash cells with PBS

- Incubate with 0.005% digitonin in PBS for 5 minutes on ice

- Wash with PBS to remove digitonin [2]

SDH Activity Assessment:

- Method A: Spectrophotometric assay

- Add succinate (10 mM) and DCPIP (0.2 mM) to permeabilized cells

- Measure DCPIP reduction at 600 nm over time

- Method B: Oxygen consumption rate (OCR)

- Use EPR spectroscopy or Seahorse Analyzer

- Measure basal OCR and succinate-stimulated OCR

- Method C: Mitochondrial superoxide production

- Use EPR with Mito-TEMPO-H as specific mitochondrial superoxide probe

- Include PEG-SOD2 to confirm mitochondrial specificity [6]

- Method A: Spectrophotometric assay

Data Analysis:

- Calculate OCR inhibition percentage relative to controls

- Determine mitochondrial superoxide fold-increase over baseline

- Perform statistical analysis (typically one-way ANOVA with post-hoc tests)

The workflow for assessing mitochondrial dysfunction in mammalian cells is summarized below:

Expected Results and Interpretation

Short-term exposure (2 hours) to 1 μM this compound typically results in significant OCR reduction (33-83% depending on cell type) and elevated mitochondrial superoxide production (up to 12-fold increase in HepG2 cells) [6]. These effects occur without immediate ATP depletion, suggesting compensatory metabolic mechanisms. Cell-type specific responses are expected, with liver-derived cells typically showing greater susceptibility than fibroblasts or PBMCs [6].

Data Tables of this compound Efficacy and Toxicity

Table 1: this compound Efficacy Against Fungal Pathogens

| Fungal Species | EC50/IC50 Values | Experimental Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Alternaria solani | EC50 < 7 μg/mL | Laboratory assays on potato dextrose agar | Sensitive species | [1] |

| A. linariae, A. protenta, A. alternariacida | EC50 > 100 μg/mL | Laboratory assays on potato dextrose agar | Resistant species | [1] |

| A. grandis | Mean EC50 = 76.8 μg/mL | Laboratory assays on potato dextrose agar | Moderate resistance | [1] |

| Clarireedia spp. | Mean EC50 = 1.109 ± 0.555 μg/mL (range: 0.160-2.548 μg/mL) | Mycelial growth inhibition on agar | Species-specific sensitivity | [4] |

| Clarireedia spp. | IC50 = 0.75 μM | SDH enzyme inhibition assay | Direct SDH inhibition | [4] |

| R. solani | IC50 = 7.9 μM | SDH enzyme inhibition assay | Reference for comparison | [7] |

Table 2: this compound Effects on Mammalian Systems

| System/Parameter | Effect | Experimental Conditions | Significance | Reference |

|---|---|---|---|---|

| HepG2 OCR | 46% inhibition (this compound), 76% inhibition (Bixafen) | 1 μM, 2 hr exposure | Mitochondrial dysfunction | [6] |

| PBMC OCR | 75% inhibition (this compound), 83% inhibition (Bixafen) | 1 μM, 2 hr exposure | Mitochondrial dysfunction | [6] |

| BJ-fibroblast OCR | 33% inhibition (this compound), 36% inhibition (Bixafen) | 1 μM, 2 hr exposure | Mitochondrial dysfunction | [6] |

| HepG2 mitochondrial superoxide | 8-fold (this compound), 12-fold (Bixafen) increase | 1 μM, 2 hr exposure | Oxidative stress | [6] |

| Earthworm mortality | 38.5% increase with co-exposure (amoxicillin) | 30 mg/kg, 14 days | Environmental toxicity | [4] |

| Earthworm oxidative stress | MDA increased 2.3-fold, SOD reduced 47.2% | 10 mg/kg this compound + 10 mg/kg amoxicillin | Environmental toxicity | [4] |

Technical Considerations and Troubleshooting

Assay Optimization

- Membrane permeabilization: Optimal digitonin concentration should be determined empirically for each cell type to ensure mitochondrial membrane integrity while allowing substrate access [2]

- Succinate concentration: Use saturating conditions (typically 5-10 mM) while avoiding non-specific effects

- Temperature control: Maintain consistent temperature throughout assay, as SDH activity is temperature-sensitive [2]

- Inhibition controls: Include malonate as a specific SDH inhibitor to confirm assay specificity

Resistance Monitoring

For monitoring fungicide resistance in field populations, the following approaches are recommended:

- Molecular detection: Screen for known resistance mutations in SDH subunits, particularly H278Y and H134R in SdhB gene [1]

- Cross-resistance testing: Assess sensitivity to other SDHIs since positive cross-resistance has been observed between this compound and benzovindiflupyr (r = 0.82) [4]

- SNP analysis: Identify species-specific single nucleotide polymorphisms that may correlate with resistance development [1]

Safety and Environmental Considerations

- Environmental persistence: this compound has a soil degradation half-life of 12.3 ± 1.2 days when applied alone, extended to 18.6 ± 1.8 days when co-exposed with amoxicillin [4]

- Bioaccumulation potential: Bioaccumulation factor increases from 1.32 ± 0.15 (this compound alone) to 2.21 ± 0.24 under co-exposure conditions [4]

- Operator protection: Use appropriate personal protective equipment given dermal absorption rates and potential for mitochondrial dysfunction in human cells at relevant concentrations [6] [4]

Conclusion

These application notes provide comprehensive protocols for assessing this compound activity against succinate dehydrogenase in both fungal and mammalian systems. The conserved nature of SDH across species enables adaptation of similar assay principles across different experimental contexts, from agricultural fungicide development to toxicological assessment. The provided methodologies allow for quantitative evaluation of inhibitory potency, resistance development, and species selectivity, supporting both basic research and applied applications in crop protection and environmental safety assessment.

References

- 1. Assessing this compound efficacy and resistance of... | Research Square [researchsquare.com]

- 2. Succinate Dehydrogenase, Succinate, and Superoxides [pmc.ncbi.nlm.nih.gov]

- 3. Efficient identification of new small molecules targeting ... [pmc.ncbi.nlm.nih.gov]

- 4. | Fungal | 188425-85-6 | Invivochem this compound [invivochem.com]

- 5. Cryo-EM structure of the yeast Saccharomyces cerevisiae ... [nature.com]

- 6. The Short-Term Exposure to SDHI Fungicides this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antifungal Activity , and Action Mechanism of... [pubmed.ncbi.nlm.nih.gov]

Boscalid Mycelial Growth Inhibition: Application Notes & Protocols

Introduction Boscalid is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It targets the succinate dehydrogenase complex (complex II) in the mitochondrial electron transport chain, disrupting cellular energy production in fungi [1]. These application notes consolidate standardized protocols for evaluating the in vitro antifungal efficacy of this compound against various plant-pathogenic fungi, which is a critical step in resistance monitoring and management. The methodologies below are adapted from several recent, peer-reviewed studies.

Summary of Quantitative Efficacy Data

The inhibitory potency of this compound varies across fungal species and isolates. The table below summarizes effective concentration (EC₅₀) values and key findings from recent research.

Table 1: Reported Efficacy of this compound on Mycelial Growth of Various Fungal Pathogens

| Fungal Pathogen | Key Findings (EC₅₀ values) | Reference Context |

|---|---|---|

| Sclerotinia sclerotiorum | Discriminatory dose of 5 μg/mL established. 76.74% of field isolates showed low-level resistance (BosLR). | [2] |

| Podosphaera xanthii | Resistance monitoring conducted; 37.9% of isolates were resistant to this compound. | [3] |

| Stemphylium vesicarium | This compound + pyraclostrobin mix was highly effective (EC₅₀ < 5 ppm). | [4] |

| Botrytis cinerea | EC₅₀ = 0.9 μg/mL; EC₉₀ > 3,000 μg/mL. Inhibition increased only up to 10 μg/mL. | [5] |

| Clarireedia spp. | Mean EC₅₀ = 1.109 ± 0.555 μg/mL (range: 0.160–2.548 μg/mL). | [1] |

Detailed Experimental Protocols

General Mycelial Growth Inhibition Assay

This is a standard protocol for assessing fungicide sensitivity using agar dilution methods, as described in studies on Botrytis cinerea and Stemphylium vesicarium [4] [5].

Materials:

- Fungal Isolates: Pure cultures obtained from single spores.

- Fungicide: this compound (Purity ≥98%) [1].

- Culture Medium: Potato Dextrose Agar (PDA).

- Equipment: Sterile Petri dishes, micropipettes, cork borer (5 mm diameter), incubator.

Procedure:

- Preparation of Fungicide-Amended Media: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) and incorporate it into molten, cooled PDA to achieve a serial dilution of concentrations (e.g., 0.1, 1, 10, 100 μg/mL). Ensure the final solvent concentration is uniform and non-inhibitory across all treatments (typically ≤1% v/v). Pour into Petri dishes.

- Inoculation: From the margin of a young, actively-growing culture, take mycelial plugs using a sterile cork borer. Inoculate each plate centrally with a single plug, mycelial side down.

- Incubation: Incubate plates in the dark at a temperature optimal for the target pathogen (e.g., 25°C) [4].

- Data Collection: After a set period (e.g., 5-7 days), measure the diameter of mycelial growth in two perpendicular directions for each colony.

- Calculation:

- Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent-control plates.

- Formula:

% Inhibition = [(Dc - Dt) / (Dc - Pi)] × 100Dc= Average diameter of fungal colony in control (mm)Dt= Average diameter of fungal colony in treatment (mm)Pi= Diameter of the initial inoculum plug (mm)

- Use statistical software (e.g., SPSS) to perform probit or logit analysis and determine the EC₅₀ and EC₉₀ values [1] [5].

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly evaluates the effect of this compound on its target enzyme, as performed with Clarireedia spp. [1].

Materials:

- Fungal mycelia.

- Buffers: Phosphate buffer (pH 7.4), reaction buffer.

- Reagents: 2,6-Dichlorophenolindophenol (DCPIP), sodium succinate.

- Equipment: Homogenizer, centrifuge, spectrophotometer.

Procedure:

- Mitochondrial Preparation: Homogenize fungal mycelia in cold phosphate buffer (pH 7.4). Centrifuge the homogenate to obtain a mitochondrial-rich fraction [1].

- Reaction Setup: Prepare a reaction mixture containing phosphate buffer, 0.2 mM DCPIP, and 5 mM sodium succinate.

- Enzyme Inhibition: Add this compound (e.g., 0.1–10 μg/mL) to the reaction mixture and incubate at 25°C for 30 minutes.

- Activity Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The reduction rate is proportional to SDH activity.

- Calculation: Calculate the percentage inhibition of enzyme activity relative to an untreated control. The IC₅₀ (concentration causing 50% inhibition) can be determined; for example, one study reported an IC₅₀ of 0.75 μM for Clarireedia SDH [1].

This compound Mechanism of Action and Resistance

The following diagram illustrates the mechanism of this compound and the primary cause of resistance.

Mechanism and Resistance Notes:

- Mode of Action: this compound inhibits fungal respiration by binding to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, halting the conversion of succinate to fumarate and the subsequent electron transfer to ubiquinone [1] [3].

- Molecular Basis of Resistance: Resistance is often linked to point mutations in the genes encoding the subunits of the SDH complex (SdhB, SdhC, SdhD), which reduce the binding affinity of this compound [2] [3]. For instance:

- Cross-Resistance: Positive cross-resistance can occur between different SDHI fungicides. For example, this compound-resistant isolates of Clarireedia spp. showed positive cross-resistance with benzovindiflupyr but not with fungicides from other classes like thiophanate-methyl or propiconazole [1].

Key Considerations for Researchers

- Strain Sensitivity: Always determine the baseline sensitivity of your fungal isolates, as natural variation and pre-existing resistance are common. The discriminatory dose of 5 μg/mL used for S. sclerotiorum can be a useful reference [2].

- Solvent Controls: The use of solvents is necessary for incorporating this compound into growth media. It is critical to include a control plate with the same concentration of solvent to account for any effects on fungal growth.

- Phenotype Confirmation: In vitro resistance should be correlated with in planta assays to confirm loss of disease control efficacy. Isolates resistant in vitro often show reduced control in radish and other plants [2].

- Integrated Management: Due to the risk of resistance, this compound should be used in rotation or mixture with fungicides from different FRAC groups (e.g., DMIs, QoIs) that have different modes of action [6].

References

- 1. | Fungal | 188425-85-6 | Invivochem this compound [invivochem.com]

- 2. Physiological and biochemical characteristics of this compound ... [sciencedirect.com]

- 3. Resistance to the SDHI Fungicides this compound and Fluopyram in ... [pmc.ncbi.nlm.nih.gov]

- 4. Stemphylium Leaf Blight of Garlic (Allium sativum ) in Spain: Taxonomy... [ppjonline.org]

- 5. Effectiveness of Different Classes of Fungicides on Botrytis ... [ppjonline.org]

- 6. Assessing Biofungicides and Host Resistance against ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Quantifying Boscalid Residues Using LC-MS/MS

Introduction to Boscalid Analysis

This compound (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a broad-spectrum fungicide from the carboxamide family that inhibits fungal respiration by blocking ubiquinone-binding sites in the mitochondrial complex II. Since its introduction in 2002, this compound has been widely applied to various crops including fruits, vegetables, and vineyards, making its residue analysis in food products and environmental samples increasingly important for food safety and environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for this compound determination due to its high sensitivity, selectivity, and ability to detect trace residues in complex matrices.

The analysis of this compound presents several challenges, including its potential transformation into metabolites in biological systems, the need for precise quantification at very low concentrations (μg/kg or ng/g levels), and significant matrix effects that can interfere with accurate detection. This document provides comprehensive application notes and detailed protocols for sample preparation, LC-MS/MS analysis, and method validation to address these challenges, enabling reliable quantification of this compound residues across various matrices.

Sample Preparation Methods

QuEChERS-Based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for this compound extraction from various matrices:

Procedure: Weigh 5-10 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. For buffered extraction, add a salts packet containing 4 g MgSO₄, 1 g NaCl, 0.5 g NaCitrate dibasic sesquihydrate, and 1 g NaCitrate tribasic dihydrate [1] [2]. Shake again and centrifuge at >3000 × g for 5 minutes.

Clean-up: Transfer 1 mL of the acetonitrile extract to a dispersive-SPE tube containing 30 mg PSA and 5 mg GCB sorbents for watermelon matrix [3], or 150 mg PSA + 900 mg MgSO₄ for persimmon [1]. Shake and centrifuge. The supernatant is ready for analysis after filtration.

Solid-Phase Microextraction (SPME) for Blueberries

For blueberry analysis, an SPME method has been developed as an alternative to QuEChERS:

- Fiber Selection: Polydimethylsiloxane (PDMS) coating provides optimal extraction efficiency for this compound [4].

- Procedure: Adjust sample pH to 7 using buffer solutions. Immerse the PDMS fiber in the homogenized blueberry solution for 15 minutes with agitation at 1500 rpm [4]. Desorb directly into the LC-MS/MS system.

- Advantages: This method minimizes solvent use and sample quantity (requires only 5 g sample and 25 mL water) [4].

Specialized Extraction for Honeybees

For bee matrices, an optimized extraction addresses complex lipid content:

- Procedure: Extract bee samples with acetonitrile followed by a freeze-out step at -80°C for 12 hours to remove lipids [5]. After centrifugation, evaporate the supernatant and reconstitute in acetonitrile/water (30:70, v/v) for analysis.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Optimal separation of this compound from matrix interferences is achieved with the following conditions:

Table 1: LC Conditions for this compound Analysis

| Parameter | Condition 1 [2] | Condition 2 [3] | Condition 3 [5] |

|---|---|---|---|

| Column | C18, 1.7 μm, 100 × 2.1 mm | C18, 1.8 μm, 100 × 2.1 mm | C18, 1.7 μm, 100 × 2.1 mm |

| Mobile Phase A | 10 mM ammonium formate in water | 0.1% formic acid in water | 0.1% formic acid in water |

| Mobile Phase B | 10 mM ammonium formate in methanol | 0.1% formic acid in acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 6 min | 30% B to 90% B in 4 min | 30% B to 100% B in 10 min |

| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.4 mL/min |

| Column Temperature | 40°C | 35°C | 40°C |

| Injection Volume | 5 μL | 5 μL | 2 μL |

Mass Spectrometry Parameters

This compound detection utilizes electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM):

Table 2: MS/MS Parameters for this compound and Metabolites

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|

| This compound [3] | 343.0 | 307.0* / 140.0 | 25 / 30 | 0.8 |

| This compound [2] | 343.2 | 307.1* / 139.9 | 20 / 35 | 4.2 |

| Hydroxy-boscalid [5] | 359.0 | 323.0* / 155.9 | 25 / 35 | 3.8 |

| Deschloro-boscalid [5] | 308.9 | 273.1* / 154.9 | 20 / 30 | 4.5 |

*Quantitative transition

Sample Analysis Workflow

The following diagram illustrates the complete LC-MS/MS analysis workflow for this compound quantification:

Method Validation

Validation Parameters and Performance

Comprehensive method validation is essential to ensure reliable this compound quantification:

Table 3: Validation Parameters for this compound Analysis in Various Matrices

| Matrix | Linearity Range (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

|---|---|---|---|---|---|---|

| Watermelon | 0.01-10 | 97-108 | ≤9.1 | - | 0.01 | [3] |

| Persimmon | - | 95.7-98.9 | 4.6-6.2 | - | - | [1] |

| Apples | 0.01-0.05 | 89-105 | <13.7 | 0.003 | 0.01 | [2] |

| Honeybees | - | - | - | - | 0.01-0.05 | [5] |

| Blueberries | - | - | - | 0.00133 | - | [4] |

Quality Control Measures

- Matrix Effects Management: Use matrix-matched calibration standards prepared in blank matrix extracts to compensate for suppression/enhancement effects [3]. The standard addition method can also be applied.

- Internal Standards: Isotope-labeled this compound-d4 is the optimal internal standard when available [2]. Alternatively, use structurally similar compounds as surrogates.

- Quality Controls: Include procedural blanks, recovery samples (spiked at low, medium, and high concentrations), and duplicate samples in each batch.

Applications in Research

Food Safety Monitoring

LC-MS/MS methods enable this compound monitoring in food products to ensure compliance with regulatory limits:

- Residue Degradation Studies: In blueberries, this compound dissipation follows first-order kinetics with half-lives of 5.3-6.3 days depending on cultivar [4].

- MRL Establishment: Data generated using these protocols support establishing maximum residue limits (MRLs), such as proposing 0.6 mg/kg for this compound in persimmons based on extrapolation from apples [1].

- Dietary Risk Assessment: Risk quotients (RQ) for this compound in watermelon were calculated at 48.4%, indicating acceptable risk levels [6] [3].

Environmental and Biological Monitoring

- Bee Poisoning Diagnosis: Metabolite identification in honeybees (hydroxylated and dechlorinated products) helps diagnose pesticide exposure even when parent compound levels are low [5].

- Fungicide Resistance Studies: Intracellular accumulation assays in Zymoseptoria tritici demonstrate efflux-mediated resistance mechanisms, with LC-MS/MS measuring differential this compound accumulation in resistant strains [7] [8].

Washing Efficacy Studies

The effectiveness of washing agents in removing this compound residues from fruit surfaces can be quantified using these methods, with one study demonstrating significant residue reduction using specialized detergents containing non-ionic surfactants [2].

Troubleshooting Guide

- Signal Suppression: If significant matrix effects are observed, optimize the clean-up step by adjusting sorbent types/ratios (PSA/GCB/C18) or employ additional dilution.

- Poor Chromatography: Peak tailing can be addressed by adding 0.1% formic acid to the mobile phase or replacing the chromatography column.

- Recovery Issues: Low recoveries may indicate incomplete extraction; consider extending shaking time or using alternative extraction solvents.

- Sensitivity Problems: For low-level detection, increase injection volume or employ large-volume injection techniques, while verifying ion source cleanliness.

Conclusion

The LC-MS/MS methods presented provide robust, sensitive, and specific approaches for this compound quantification across diverse matrices. The QuEChERS sample preparation offers an efficient balance between simplicity, effectiveness, and throughput, while the LC-MS/MS conditions enable detection at levels sufficient for regulatory compliance. The continued refinement of these methods, particularly in addressing matrix effects and expanding to metabolite identification, will further enhance this compound monitoring capabilities to support food safety and environmental protection initiatives.

References

- 1. Analysis of Pesticide Residues by QuEChERS Method and ... [pmc.ncbi.nlm.nih.gov]

- 2. A New LC-MS Method for Evaluating the Efficacy of ... [mdpi.com]

- 3. Dissipation Residue Behaviors and Dietary Risk Assessment ... [pmc.ncbi.nlm.nih.gov]

- 4. Method development and validation for this compound in ... [sciencedirect.com]

- 5. Detection and quantification of this compound and its metabolites ... [sciencedirect.com]

- 6. Dissipation Residue Behaviors and Dietary Risk ... [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS-Based Fungicide Accumulation Assay to ... [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS-Based Fungicide Accumulation Assay to ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Analyzing Boscalid's Impact on Soil Microbial Communities

Introduction to Boscalid and Soil Microbial Communities

This compound is a broad-spectrum carboximide fungicide widely used in agricultural systems for controlling fungal pathogens in various crops. As a succinate dehydrogenase inhibitor (SDHI), it targets fungal respiration but also poses potential risks to non-target soil microorganisms that maintain essential ecosystem functions. Recent studies have demonstrated that repeated this compound applications can significantly alter the diversity, composition, and function of soil microbial communities, with implications for nutrient cycling and overall soil health [1]. Understanding these impacts requires sophisticated analytical approaches that can detect both structural and functional changes in microbial communities.

The persistence of this compound in soil systems represents a particular concern for environmental risk assessment. Research shows that this compound degrades slowly in soil environments, with half-lives ranging from approximately 31.5 to 180.1 days, and this degradation can be further delayed by repeated applications and higher initial concentrations [1]. This persistence increases the likelihood of prolonged exposure for soil microbial communities, potentially leading to long-term ecological impacts that may not be captured by standard regulatory tests. Consequently, comprehensive analytical methods are needed to fully characterize this compound's effects on soil ecosystems.

Analytical Methods for Assessing Microbial Community Responses

The analysis of this compound's impact on soil microbial communities employs both traditional and molecular approaches, each offering unique insights into different aspects of microbial responses. Traditional methods include microbial isolation and culture techniques, phospholipid fatty acid analysis (PLFA), and community-level physiological profiling using Biolog microplates. While these approaches provide valuable information about microbial activity and community structure, they have significant limitations, particularly in capturing the vast diversity of unculturable microorganisms that may represent up to 99% of soil microbial diversity [2]. These methodological constraints have driven the development of more comprehensive molecular approaches that can provide deeper insights into microbial community dynamics.

Modern molecular techniques have revolutionized our ability to characterize soil microbial communities without the biases associated with cultivation-based methods. These include denaturant gradient gel electrophoresis (DGGE), terminal restriction fragment length polymorphism (T-RFLP), fluorescent in situ hybridization (FISH), DNA microarrays, and high-throughput metagenomic sequencing [2]. Metagenomic approaches, in particular, allow for simultaneous analysis of both taxonomic composition and functional potential of microbial communities by sequencing all microbial DNA present in a soil sample [3]. This comprehensive method enables researchers to identify specific taxonomic groups and functional genes affected by this compound exposure, providing insights into the mechanistic basis for observed ecological effects.

Table 1: Comparison of Major Methods for Analyzing Soil Microbial Community Responses to this compound

| Method Category | Specific Techniques | Key Parameters Measured | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Methods | Microbial isolation & culture | Culturable microbial diversity | Direct access to isolates; physiological studies | Captures <1% of diversity; strong culture bias |

| PLFA analysis | Microbial biomass & broad community structure | Culture-independent; measures active cells | Cannot provide species-level identification | |

| Biolog microplates | Community-level physiological profiling | High-throughput; functional potential | Artificial conditions; selective detection | |

| Molecular Profiling | DGGE/TGGE | Microbial community diversity | Culture-independent; rapid community comparison | Limited resolution; difficult with complex communities |

| T-RFLP/RFLP | Microbial community structure | High-throughput; reproducible | Indirect assessment; database dependent | |

| PhyloChip/GeoChip | Phylogenetic & functional gene diversity | Comprehensive; specific probes | Limited to known sequences; hybridization issues | |

| High-Throughput Methods | Metagenomic sequencing | All microbial genes & taxa in community | Completely unbiased; reveals novel taxa & functions | Computationally intensive; high cost |

| Functional gene quantification | Abundance of specific functional genes | Highly sensitive & quantitative | Targets only known genes; PCR biases | |

| Amplicon sequencing (16S/ITS) | Taxonomic composition of community | High resolution; detailed diversity analysis | Does not directly measure function |

Experimental Protocols for this compound Microcosm Studies

Soil Microcosm Setup and this compound Exposure

The following protocol outlines the standardized experimental design for assessing this compound's effects on soil microbial communities, based on the OECD 216 guideline for soil microorganism testing with modifications to capture long-term effects [4]:

- Soil Preparation: Select standard agricultural soil (e.g., LUFA 2.3 soil from LUFA Speyer) meeting OECD 216 requirements (sand content 50-75%, pH 5.5-7.5, microbial biomass >1% of soil organic carbon). Sieve fresh topsoil (0-20 cm depth) to <2 mm and adjust to 40% maximum water holding capacity [4].

- This compound Treatment Preparation: Due to this compound's low water solubility (4.6 mg/L), use quartz sand as a carrier. For each treatment, add 0.8 g of quartz sand to empty microcosms and apply 200 µL of acetone containing the appropriate this compound concentration. Allow acetone to completely evaporate (approximately 48 hours) before adding soil [4].

- Treatment Concentrations: Prepare this compound treatments based on Predicted Environmental Concentrations (PEC). Recommended concentrations include: 1x PEC (1 mg kg⁻¹ dw soil), 2x PEC (2 mg kg⁻¹), 5x PEC (5 mg kg⁻¹), and 10x PEC (10 mg kg⁻¹), plus fungicide-free controls [4].

- Microcosm Assembly: Add 80 g dry weight equivalent of pre-incubated soil to each microcosm along with 0.4 g lucerne (Medicago sativa) powder (C/N ratio 11) to avoid microbial carbon and nitrogen limitations during incubation. Include four replicates per treatment to ensure statistical power [4].

- Incubation Conditions: Incubate microcosms at 20°C in the dark for the duration of the experiment. For persistent compounds like this compound, extend the incubation period to 56 days rather than the standard 28 days to capture potential long-term effects [4].

Molecular Analysis of Microbial Community Structure and Function

The molecular analysis of soil microbial communities involves several sequential steps from DNA extraction to data interpretation:

- DNA Extraction: Extract genomic DNA from 0.25-0.5 g soil samples using a commercial soil DNA extraction kit (e.g., PowerSoil DNA Isolation Kit, MoBio Laboratories) following manufacturer's protocols. Assess DNA quality and concentration using spectrophotometry (NanoDrop) and agarose gel electrophoresis. Include extraction controls to detect potential contamination [3].

- Functional Gene Quantification: Quantify abundance of key functional genes using quantitative PCR (qPCR) with gene-specific primers. Important functional genes to target include:

- Nitrogen cycling genes: nifH (nitrogen fixation), amoA (ammonia oxidation; separate assays for bacterial-AOB and archaeal-AOA), nirK and nirS (denitrification) [4].

- Phosphorus cycling genes: phoN (acid phosphatase) [4].

- Fungal abundance: ITS region of nuclear ribosomal DNA [4].

- General microbial abundance: 16S rRNA gene for bacteria and archaea [4].

- Metagenomic Sequencing: For shotgun metagenomic analysis, prepare sequencing libraries using Illumina TruSeq kit according to manufacturer's instructions. Sequence using paired-end sequencing (2 × 150 bp) on an Illumina platform. Process raw sequences by quality filtering, adapter trimming, and removal of low-quality reads (minimum quality score 20, minimum length 50 bp) [3].

- Bioinformatic Analysis: Perform taxonomic classification using reference databases (Greengenes, SILVA, or NCBI). Conduct functional annotation using Clusters of Orthologous Groups (COG) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases to identify metabolic pathways affected by this compound exposure [3].

Table 2: Key Functional Genes for Assessing this compound Impact on Soil Microbial Communities

| Functional Process | Gene Target | Gene Function | Primer Sequences (5'-3') | PCR Conditions | Reference |

|---|

| Nitrogen Fixation | nifH | Nitrogenase iron protein | F: AAGGYGGWATCGGYAARTCCACCAC R: TGSGCYTTGTCCTSWACRTACCACCA | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Ammonia Oxidation (Bacteria) | amoA (AOB) | Ammonia monooxygenase | F: GGGGTTTCTACTGGTGGT R: CCCCTCKSAAAAGCCTTCTTC | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Ammonia Oxidation (Archaea) | amoA (AOA) | Ammonia monooxygenase | F: STAATGGTCTGGCTTAGACG R: GCGGCCATCCATCTGTATGT | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Denitrification | nirK | Copper-containing nitrite reductase | F: ATCATGGTSCTGCCGCG R: GCCTCGATCAGRTTRTGGTT | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] [4] | | Denitrification | nirS | Cytochrome cd1-containing nitrite reductase | F: TACCCCAGCCGCGGCTTCAAC R: ATGTCGATCARCTGVTCRTG | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] [4] | | Phosphorus Cycling | phoN | Acid phosphatase | F: TGGGAYGATCAYGARGT R: GCRTCRTAGAAVAGGTCGTA | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [4] | | Fungal Abundance | ITS rDNA | Internal transcribed spacer | F: CTTGGTCATTTAGAGGAAGTAA R: GCTGCGTTCTTCATCGATGC | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [4] |

Analysis of this compound's Functional Impacts on Soil Microbial Communities

Research has demonstrated that this compound exposure can significantly impact various functional aspects of soil microbial communities. A key finding is that this compound reduces soil microbial diversity, particularly at recommended application doses, and alters community composition by stimulating specific bacterial groups including the phylum Proteobacteria and potential this compound-degrading genera such as Sphingomonas, Starkeya, Citrobacter, and Castellaniella [1]. These compositional changes are accompanied by functional shifts that can disrupt critical soil nutrient cycles.

The nitrogen cycle appears particularly vulnerable to this compound disruption. Studies monitoring the expression of nitrogen cycling functional genes (nifH, AOA amoA, AOB amoA, nirK, and nirS) have found that these genes generally display an inhibition-recovery-stimulation pattern throughout the experimental period, with more pronounced effects at higher this compound concentrations (5x recommended dosage) [1]. This pattern suggests that soil microbial communities undergo initial stress followed by potential adaptation to this compound exposure. Additionally, network analysis has revealed that this compound significantly reduces microbial network complexity while enhancing the role of Proteobacteria by increasing its proportion and strengthening relationships among internal bacteria within the network [1].